

Preparing ALX-5407 Hydrochloride Stock Solutions: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: ALX-5407 hydrochloride

CAS No.: 200006-08-2

Cat. No.: B030177

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Application Note

ALX-5407 hydrochloride is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1).[1][2] As a non-transportable inhibitor, it effectively increases the concentration of glycine in the synaptic cleft by blocking its reuptake.[3] This modulation of glycine levels makes ALX-5407 a critical tool for studying the function of the N-methyl-D-aspartate (NMDA) receptor, where glycine acts as a co-agonist.[3][4] Enhanced NMDA receptor activity through GlyT1 inhibition is a promising therapeutic strategy for neurological and psychiatric disorders characterized by hypofunctional glutamatergic neurotransmission, such as schizophrenia.[4][5][6]

This document provides detailed protocols for the preparation, storage, and handling of **ALX-5407 hydrochloride** stock solutions for both in vitro and in vivo research applications.

Chemical and Physical Properties

ALX-5407 hydrochloride, with the chemical name N-[(3R)-3-([1,1'-biphenyl]-4-yloxy)-3-(4-fluorophenyl)propyl]-N-methylglycine hydrochloride, is a white to off-white solid.[7] Its inhibitory

activity is highly selective for GlyT1, with a reported IC₅₀ value of 3 nM, while showing minimal activity at GlyT2 and the glycine site of the NMDA receptor.[8][1]

Quantitative Data Summary

The following table summarizes the key quantitative data for **ALX-5407 hydrochloride**.

Property	Value	Source(s)
Molecular Weight	429.92 g/mol	[1][2][9]
CAS Number	200006-08-2	[8][1][2][7]
Formula	C ₂₄ H ₂₄ FNO ₃ ·HCl	[8][1]
Purity	≥98% (HPLC)	[8][1]
IC ₅₀ (human GlyT1c)	3 nM	[8][1]
IC ₅₀ (human GlyT2)	> 100 μM	[1]
Solubility in DMSO	Up to 100 mg/mL (232.61 mM)	[1][7]
Solubility in Ethanol	Up to 21.5 mg/mL (50 mM)	[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of **ALX-5407 hydrochloride** in dimethyl sulfoxide (DMSO).

Materials:

- **ALX-5407 hydrochloride** powder
- Anhydrous or newly opened DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes

- Vortex mixer
- Ultrasonic bath (optional, but recommended for high concentrations)[7]

Procedure:

- **Aseptic Technique:** Perform all steps in a clean and sterile environment, such as a laminar flow hood, to prevent contamination.
- **Weighing:** Accurately weigh the desired amount of **ALX-5407 hydrochloride** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.299 mg of the compound (Molecular Weight = 429.92 g/mol).
- **Solvent Addition:** Add the calculated volume of DMSO to the vial containing the powder. To continue the example, add 1 mL of DMSO. Note: It is crucial to use anhydrous or newly opened DMSO as the compound is hygroscopic, and moisture can impact solubility.[7]
- **Dissolution:** Securely cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[7]
- **Aliquoting:** To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7]
- **Storage:** Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] Ensure the vials are sealed tightly to prevent moisture absorption.[7]

Preparation of a 2.5 mg/mL Suspension for In Vivo Use

This protocol, adapted from established methods, describes the preparation of a suspended solution suitable for oral or intraperitoneal administration in animal models.[7]

Materials:

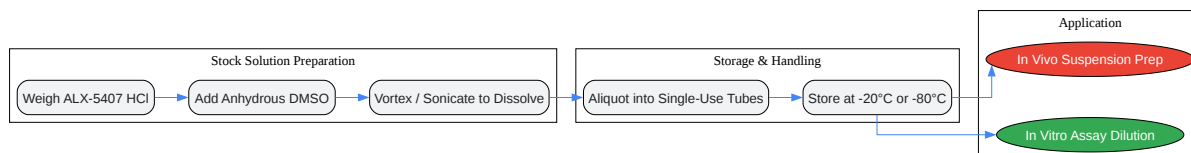
- **ALX-5407 hydrochloride**
- DMSO

- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

Procedure:

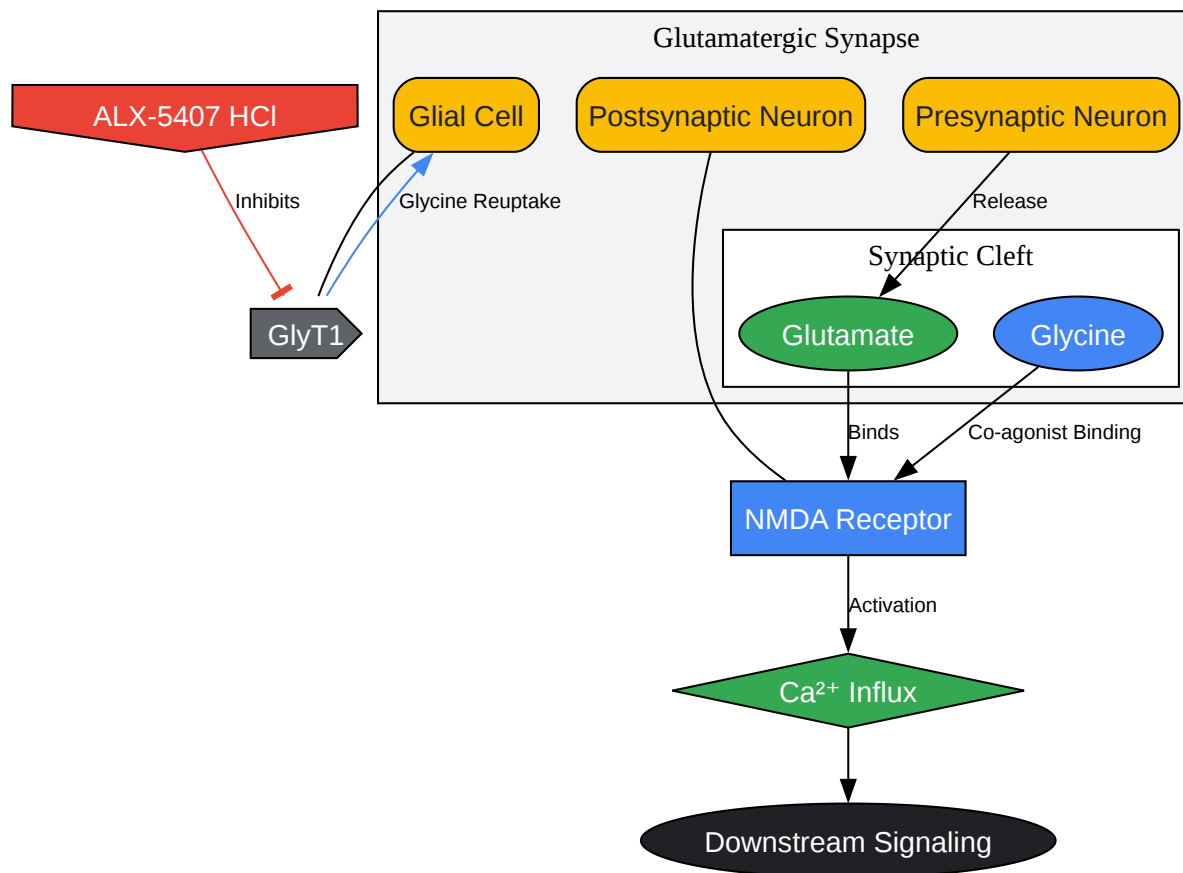
- Prepare a Concentrated Stock: First, prepare a 25 mg/mL stock solution of **ALX-5407 hydrochloride** in DMSO as described in the in vitro protocol.
- Vehicle Preparation (for 1 mL final volume):
 - In a sterile tube, add 400 μ L of PEG300.
 - Add 100 μ L of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
 - Add 50 μ L of Tween-80 and mix again until the solution is homogeneous.
 - Add 450 μ L of saline to bring the final volume to 1 mL.
- Final Suspension: The resulting mixture is a 2.5 mg/mL suspended solution. This solution should be prepared fresh before each use.

Visualizations



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Caption: Workflow for preparing **ALX-5407 hydrochloride** stock solution.



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Caption: ALX-5407 inhibits GlyT1, increasing synaptic glycine for NMDA receptor modulation.

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